2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide
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Overview
Description
“2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide” is a chemical compound . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. The empirical formula is C17H17ClF4N4O5S . The molecular weight is 500.85 .Scientific Research Applications
Crystal Structure and Biological Activity
- Synthesis and Analysis : The compound was synthesized, and its crystal structure was determined using X-ray single-crystal diffraction. The compound belongs to a novel class and exhibits preliminary herbicidal activity. An inhibition rate to seedling growth of barnyard grass was noted at specific concentrations (Li et al., 2008).
Modifications and Herbicidal Properties
- Fluorine Substitution and Herbicidal Properties : The introduction of fluorine atoms into related compounds led to significant changes in herbicidal properties. Modifications in the compound structure showed good broad-leaf activity and selectivity in various crops (Hamprecht et al., 2004).
Metabolic Pathways
- Absorption and Metabolism in Animals : The compound, as a Hedgehog pathway inhibitor, showed specific absorption and metabolism patterns in rats and dogs. It underwent extensive metabolism with several identifiable metabolites, indicating a unique metabolic pathway involving pyridine ring opening (Yue et al., 2011).
Crystallography of Related Compounds
- Crystal Structure of Analogues : The crystal structures of related N-(arylsulfonyl)-4-fluorobenzamides were examined. This helped in understanding the molecular conformation and the relationships between structure and activity (Suchetan et al., 2016).
Na+/H+ Antiporter Inhibitors
- Cardiac Applications : Research into benzoylguanidines, which are closely related to the compound , indicated their use as Na+/H+ exchanger inhibitors. This is significant for the treatment of acute myocardial infarction, highlighting the importance of specific molecular substitutions for drug efficacy (Baumgarth et al., 1997).
Antimicrobial Applications
- Antipathogenic Activity : Similar compounds showed significant anti-pathogenic activity, particularly against strains known for growing in biofilms. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Novel Insecticide Development
- Agrichemical Use : Flubendiamide, a novel class of insecticide with a unique chemical structure similar to the compound, exhibited strong activity against lepidopterous pests. This indicates potential applications in integrated pest management programs (Tohnishi et al., 2005).
Drug Development for Cancer Treatment
- Cancer Treatment : The compound, as an inhibitor of the Hedgehog signaling pathway, has been studied for its potential in treating various cancers. This includes its pharmacology, absorption, distribution, metabolism, and excretion profiles, highlighting its potential in oncology (Wong et al., 2009).
Electrophysiological Activity
- Cardiac Electrophysiology : Studies on N-substituted benzamides showed that certain compounds have potent class III electrophysiological activity, which can be relevant in treating arrhythmias. This demonstrates the compound's relevance in cardiology (Morgan et al., 1990).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in carbon–carbon bond formation .
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which this compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(4-methylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3S/c1-21(19,20)10-7-5-9(6-8-10)17-14(18)13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKDTQBHBFJXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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